molecular formula C10H9NO2 B13653017 2-(Aminomethyl)benzofuran-6-carbaldehyde

2-(Aminomethyl)benzofuran-6-carbaldehyde

Cat. No.: B13653017
M. Wt: 175.18 g/mol
InChI Key: SCDGHBBEVQGRHM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an aminomethyl group at the second position and a carbaldehyde group at the sixth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives. The acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofuran derivatives . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of titanium trichloride and zinc powder in refluxing tetrahydrofuran (THF) is a common industrial method for the synthesis of benzofurans . This method allows for efficient cyclization and high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)benzofuran-6-carboxylic acid.

    Reduction: Formation of 2-(Aminomethyl)benzofuran-6-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)benzofuran-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzofuran-6-carbaldehyde is unique due to the presence of both an aminomethyl and a carbaldehyde group on the benzofuran ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(aminomethyl)-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C10H9NO2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,6H,5,11H2

InChI Key

SCDGHBBEVQGRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=C2)CN

Origin of Product

United States

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